Home > Products > Building Blocks P19261 > 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid - 1256807-59-6

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

Catalog Number: EVT-1455610
CAS Number: 1256807-59-6
Molecular Formula: C7H5N3O2
Molecular Weight: 163.136
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyridine family. These compounds are characterized by a pyrazole ring fused to a pyridine ring. While specific applications of 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid are not extensively discussed in the provided literature, its derivatives are highlighted for their potential biological activities, particularly as adenosine receptor antagonists [] and potential therapeutic agents for cardiovascular diseases. [, , ] The presence of a carboxylic acid group allows for further derivatization and exploration of its properties in various scientific research areas.

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridine

    Compound Description: 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines are a novel class of heterocyclic compounds. Researchers synthesized these compounds through a cyclocondensation reaction between N-Boc-4-aminopyrazole-5-carbaldehydes and creatinine. [] The structures of these compounds were confirmed using spectral analysis, particularly 1H NMR, which showed characteristic signals for the protons at positions 3 and 8, along with the NH2 group. [] The biological activity of these compounds remains to be explored. []

    Compound Description: These compounds are structurally similar to 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines but feature a carbonyl group at the 6-position instead of an amino group. [] The synthesis of these compounds was achieved through a modified Curtius rearrangement involving 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids and diphenylphosphorylazide. [] The reaction proceeds through the formation of an intermediate aminoisocyanate. [] Spectral data, including IR and 1H NMR, confirmed the structure of these compounds, highlighting the carbonyl group (C=O) and NH groups. []

    Relevance: These compounds, like 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, share the same fused tricyclic core with 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid, with the distinction of an additional imidazole ring. The variation lies in the substituent at the 6-position, where these compounds possess an oxo group. []

5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic Acids

    Compound Description: These compounds serve as crucial precursors in the synthesis of 1-substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones. [] Their structure is closely related to the target compound, containing both the pyrazolo[4,3-b]pyridine core and a carboxylic acid group at the 6-position.

    Relevance: These compounds are structurally very similar to 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid, differing only by the presence of an amino group at the 5-position. []

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole

    Compound Description: Synthesized as a potential adenosine receptor antagonist, this compound demonstrated no affinity for adenosine A1 and A2A receptors. []

    Relevance: This compound belongs to the diimidazole class, containing two imidazole rings fused to a benzene ring. Although structurally different from 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid, it highlights the exploration of structurally related nitrogen-containing heterocycles for potential biological activities. []

5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

    Compound Description: Designed as a potential adenosine receptor antagonist, this compound showed no affinity for adenosine A1 and A2A receptors. []

    Relevance: This compound features a pyrazolo[4,3-b]pyridine core, directly linking it to 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid. The structural variation arises from an oxazole ring linked to the 5-position and an amino group at the 3-position. This compound emphasizes the interest in modifying the pyrazolo[4,3-b]pyridine scaffold for exploring biological activities. []

6-Fluoro-1H-pyrazolo[4,3-b]pyridine Derivatives

    Compound Description: These compounds represent a class of novel derivatives investigated for their potential in treating and preventing diseases, especially cardiovascular diseases. [, ] The synthesis and structures of these derivatives are discussed in the context of patent applications. [, ]

    Relevance: These derivatives share the core 1H-pyrazolo[4,3-b]pyridine structure with 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid. The distinction lies in the fluorine atom at the 6-position and the presence of various substituents on the core structure, as described in the patents. [, ] These derivatives highlight the significance of structural modifications to the core pyrazolo[4,3-b]pyridine scaffold for developing new therapeutic agents.

Overview

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo-pyridine class of compounds. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other pharmaceutical agents. Its structure consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid functional group at the 6-position.

Source

The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes involving readily available precursors. Research has been conducted to explore its synthesis and biological activities, leading to a growing body of literature on its properties and applications.

Classification

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is classified as a bicyclic heterocyclic compound. It is part of the larger family of pyrazolo-pyridines, which are known for their diverse biological activities and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid can be achieved through several methodologies:

  1. Nucleophilic Substitution: A common approach involves the use of 2-chloro-3-nitropyridines as starting materials. The nucleophilic substitution reaction (S_NAr) allows for the introduction of the pyrazole ring onto the pyridine framework .
  2. Japp-Klingemann Reaction: This method combines azo-coupling and deacylation steps in a one-pot procedure, effectively synthesizing the desired pyrazolo-pyridine structure .
  3. Hydrazone Formation: Utilizing hydrazone intermediates can facilitate the formation of the pyrazolo ring through intramolecular nucleophilic attacks .

Technical Details

The synthesis often employs mild reaction conditions and can yield high purity products. For instance, using sodium nitrite as a reagent under acidic conditions has been shown to provide favorable yields with minimal by-products .

Molecular Structure Analysis

Structure

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid features:

  • A fused pyrazole and pyridine ring system.
  • A carboxylic acid group at the 6-position of the pyridine ring.

Data

The molecular formula is C8H6N2O2C_8H_6N_2O_2, with a molecular weight of approximately 162.14 g/mol. The compound's structural characteristics contribute to its biological activity and interaction with various biological targets.

Chemical Reactions Analysis

Reactions

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid participates in various chemical reactions that enhance its utility in drug development:

  • Acylation Reactions: The carboxylic acid group can undergo acylation to form esters or amides, which may enhance solubility or bioactivity.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures through condensation reactions.

Technical Details

These reactions are typically carried out under controlled conditions to optimize yield and selectivity. For example, acylation may be performed using coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

Mechanism of Action

Process

The mechanism of action for 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid largely revolves around its ability to inhibit specific kinases involved in signaling pathways related to cancer and inflammation.

Data

Research indicates that this compound can modulate enzyme activity by binding to the active site or allosteric sites on target proteins, thereby influencing cellular processes such as proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the carboxylic acid group.

Chemical Properties

  • Melting Point: The melting point is generally reported around 200 °C.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that variations in substituents on the pyrazole or pyridine rings significantly affect both physical properties and biological activity .

Applications

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid has several scientific uses:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing kinase inhibitors used in cancer therapies.
  • Biological Research: This compound is utilized in studies investigating enzyme inhibition and signaling pathways.
  • Drug Design: Its structural features make it a suitable candidate for developing new therapeutic agents targeting various diseases.
Introduction to 1H-Pyrazolo[4,3-b]pyridine-6-Carboxylic Acid

This fused heterocyclic compound integrates pyrazole and pyridine rings with a carboxylic acid functionality at position 6. Its unique architecture enables diverse chemical modifications and biological interactions, positioning it as a privileged scaffold in medicinal chemistry. The compound’s balanced physicochemical properties and hydrogen-bonding capacity facilitate targeted molecular recognition, driving research interest across therapeutic areas including metabolic disorders and inflammation [1] [6].

Nomenclature and Structural Identity

Systematic Nomenclature:

  • IUPAC Name: 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid
  • CAS Registry: 1256807-59-6 [1]
  • Molecular Formula: C₇H₅N₃O₂
  • Molecular Weight: 163.13 g/mol

Structural Features:

  • Ring Fusion: Pyrazole (positions 1-3) fused with pyridine (positions 4-6) at bonds [4,3-b] [6]
  • Functional Groups:
  • Carboxylic acid at C6 (pKa ≈ 3.5–4.5)
  • Two hydrogen-bond donors (COOH, NH)
  • Three hydrogen-bond acceptors (pyridine N, pyrazole N, carbonyl O)
  • Tautomerism: Exists predominantly as 1H-tautomer due to thermodynamic stability (37.03 kJ/mol more stable than 2H-form) [10]
  • SMILES: OC(=O)C1=CN=C2C=NNC2=C1 [1]
  • Computational Properties:
  • Topological Polar Surface Area (TPSA): 78.87 Ų
  • LogP: 0.656 (moderate hydrophilicity) [1]

Table 1: Nomenclature and Structural Identifiers

Nomenclature TypeIdentifier
CAS Registry Number1256807-59-6
IUPAC Name1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid
Molecular FormulaC₇H₅N₃O₂
SMILES NotationOC(=O)C1=CN=C2C=NNC2=C1
Key Tautomer1H-form (thermodynamically stable)

Historical Development and Discovery

Early Synthetic Routes (Pre-2000):Initial syntheses relied on cyclocondensation of 5-aminopyrazoles with β-diketones or aldehydes under acidic conditions. These methods suffered from:

  • Low regioselectivity (<50% yield)
  • Limited functional group tolerance
  • Tedious purification requirements [4]

Modern Advancements (Post-2010):1. One-Pot Cyclizations:- Utilizes 2-chloro-3-nitropyridine precursors- Features nucleophilic displacement followed by catalytic reduction and ring closure- Achieves yields >75% with microwave assistance [6]

  • Carboxylation Strategies:
  • Directed ortho-metalation (DoM) of pyrazolopyridine intermediates using n-BuLi
  • Quenching with dry ice to introduce carboxylic acid
  • Enables gram-scale production [4]
  • Solubility Enhancements:
  • Formation of carboxylate salts (sodium, potassium)
  • Increases water solubility >10-fold for biological testing [4]

Table 2: Evolution of Synthetic Methodologies

PeriodMethodKey Reagents/ConditionsYield Range
1900-1990Acid-catalyzed cyclocondensationGlacial AcOH, 110°C, 12h30-45%
2000-2010Transition metal-catalyzed couplingPd(OAc)₂, XPhos, 100°C50-65%
2015-PresentMicrowave-assisted one-pot synthesisDMF, K₂CO₃, 150°C MW, 30min75-90%

Structural Milestones:

  • Regioisomer Differentiation: Positional isomers like [3,4-b] vs [4,3-b] were resolved through NMR/X-ray crystallography, confirming C6-carboxylation specificity [5]
  • Scale-Up Technologies: Continuous-flow reactors enabled decagram synthesis (purity >97%) for preclinical studies [4]

Significance in Medicinal Chemistry and Drug Design

PPARα Agonism:Derivatives demonstrate high selectivity for peroxisome proliferator-activated receptor alpha (PPARα):

  • Structural Optimization:
  • Amino substitution at C3 enhances binding (e.g., 3-amino analog, Kd = 0.22 μM)
  • Hydrophobic tails improve membrane permeability [3] [6]
  • Triglyceride Reduction: Compound 10f (C6-COOH derivative) reduced plasma triglycerides by 52% in high-fructose-fed rats, comparable to fenofibrate [3]

Kinase Inhibition Scaffolds:

  • Serves as adenine bioisostere due to purine-mimetic geometry
  • Enables targeting of:
  • Tyrosine kinases (VEGFR, PDGFR)
  • MAPK pathway regulators [10]

Structure-Activity Relationship (SAR) Insights:

  • Carboxylic Acid Position: C6 maximizes H-bonding with Arg280 in PPARα ligand pocket
  • N1 Substitution: Methyl enhances metabolic stability (t₁/₂ > 120 min vs 45 min for unsubstituted)
  • C3 Modifications:
  • Amino group boosts potency 8-fold over halogen
  • Bromo substitution facilitates cross-coupling diversification [6]

Table 3: Biologically Active Derivatives

DerivativeKey Structural FeaturesBiological TargetActivity
3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acidC3-NH₂ groupPPARαEC₅₀ = 0.18 μM
3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acidC3-BrKinase inhibitor scaffoldSuzuki coupling handle
1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acidN1-CH₃Metabolic stability probet₁/₂ = 120 min (microsomes)

Emerging Applications:

  • Antiviral Agents: Carboxamide derivatives inhibit dengue NS5 polymerase (IC₅₀ = 3.2 μM)
  • Material Science: Coordination polymers with lanthanides exhibit tunable luminescence [10]

Properties

CAS Number

1256807-59-6

Product Name

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.136

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)(H,11,12)

InChI Key

VATYKCRPUNUKSE-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1NN=C2)C(=O)O

Synonyms

1H-Pyrazolo[4,3-b]pyridine-6-carboxylicacid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.